

# Technical Profile: 2-Bromo-4-chlorophenyl 4-methoxybenzoate[2]

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## Compound of Interest

**Compound Name:** 2-Bromo-4-chlorophenyl 4-methoxybenzoate

**Cat. No.:** B320418

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## Part 1: Chemical Identity & Structural Analysis[1][3]

This compound represents a class of "mixed-halogen" aryl esters. Its structure is defined by two distinct aromatic systems linked by an ester bridge: an electron-rich anisic acid moiety and an electron-deficient, sterically crowded halogenated phenol.

## Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-Bromo-4-chlorophenyl 4-methoxybenzoate
Common Name	2-Bromo-4-chlorophenyl anisate
CAS Number	Not widely indexed; commercially available in screening libraries (e.g., Aronis Cat# a04245)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrClO <sub>3</sub>
Molecular Weight	341.59 g/mol
SMILES	<chem>COc1ccc(C(=O)Oc2ccc(Cl)cc2Br)cc1</chem>
InChI Key	KWVHXZMZKSVZNE-UHFFFAOYAR

## Structural Components

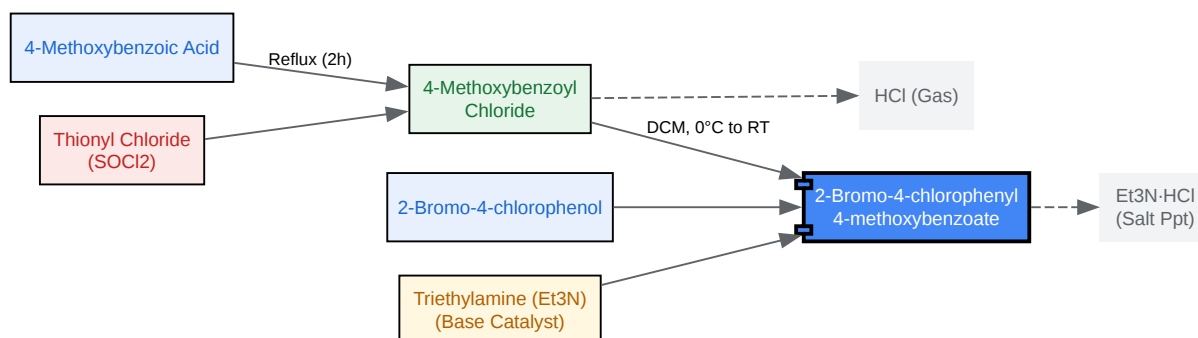
The molecule consists of two key pharmacophores/structural motifs:

- The Donor Ring (Acid derived): A p-methoxybenzyl group. The methoxy substituent is a strong pi-donor, increasing the electron density on the carbonyl oxygen.
- The Acceptor Ring (Phenol derived): A 2-bromo-4-chlorophenyl group.<sup>[1][2][3]</sup>
  - Ortho-Bromine: Provides steric bulk near the ester linkage, influencing the torsion angle (typically forcing the ring out of planarity with the ester group). It also serves as a "sigma-hole" donor for halogen bonding.
  - Para-Chlorine: Enhances the lipophilicity and withdraws electron density, increasing the acidity of the parent phenol.

## Part 2: Synthesis Protocol (High-Fidelity)

Editorial Note: Direct Fischer esterification (Acid + Phenol + H<sub>2</sub>SO<sub>4</sub>) is not recommended for this substrate due to the steric hindrance of the ortho-bromine atom and the reduced nucleophilicity of the halogenated phenol. The Acyl Chloride Method is the authoritative standard for high-yield synthesis in this context.<sup>[1]</sup>

## Reaction Scheme (DOT Visualization)



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Figure 1: Two-step synthesis via acid chloride activation to overcome steric hindrance at the ortho-position.[1]

## Step-by-Step Methodology

Reagents:

- 4-Methoxybenzoic acid (1.0 eq)[4]
- Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)
- 2-Bromo-4-chlorophenol (1.0 eq)
- Triethylamine (Et<sub>3</sub>N) or Pyridine (1.2 eq)
- Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

- Activation (Acid Chloride Formation):
  - Dissolve 4-methoxybenzoic acid in anhydrous DCM.
  - Add Thionyl chloride dropwise (catalytic DMF may be added).

- Reflux for 2–3 hours until gas evolution (HCl/SO<sub>2</sub>) ceases.
- Critical Step: Evaporate excess Thionyl chloride under reduced pressure to prevent side reactions with the phenol. Redissolve the resulting crude acid chloride in fresh anhydrous DCM.
- Coupling (Esterification):
  - In a separate flask, dissolve 2-bromo-4-chlorophenol and Et<sub>3</sub>N in anhydrous DCM. Cool to 0°C.
  - Slowly add the acid chloride solution to the phenol mixture over 30 minutes. The exotherm must be controlled to prevent hydrolysis or rearrangement.
  - Allow the mixture to warm to room temperature and stir for 12 hours.
- Workup (Self-Validating Purification):
  - Quench: Add water to hydrolyze unreacted acid chloride.
  - Acid Wash: Wash the organic layer with 1M HCl (2x). Why? This removes the Et<sub>3</sub>N and any unreacted amine, ensuring the base does not contaminate the final crystal.
  - Base Wash: Wash with 5% NaHCO<sub>3</sub>. Why? This removes unreacted 4-methoxybenzoic acid (reformed from hydrolysis) and unreacted phenol (which is acidic).
  - Drying: Dry over MgSO<sub>4</sub> and concentrate.
- Crystallization:
  - Recrystallize from Ethanol/Hexane (1:1). The compound typically forms colorless needles or plates.

## Part 3: Structural Characterization & Properties

### NMR Prediction (Validation Metrics)

Researchers should verify the structure using the following diagnostic signals (Solvent: CDCl<sub>3</sub>):

Moiety	Proton ( <sup>1</sup> H) Shift	Multiplicity	Diagnostic Feature
Methoxy	~3.88 ppm	Singlet (3H)	Sharp, intense peak; confirms donor ring.[1]
Benzoate (Ortho)	~8.15 ppm	Doublet (2H)	Deshielded by carbonyl; part of AA'BB' system.
Benzoate (Meta)	~6.98 ppm	Doublet (2H)	Shielded by methoxy group.
Phenol (H3)	~7.65 ppm	Doublet (1H)	Ortho to Br, meta to ester. Most deshielded on phenol ring.
Phenol (H5)	~7.35 ppm	Doublet of Doublets	Coupling with H3 and H6.
Phenol (H6)	~7.20 ppm	Doublet (1H)	Ortho to ester oxygen.

## Crystal Engineering: Halogen Bonding

This molecule is of significant interest in supramolecular chemistry due to the Sigma-Hole effect.[1] The ortho-bromine atom creates a localized region of positive electrostatic potential, capable of forming halogen bonds (X...O) with the carbonyl oxygen of a neighboring molecule.

Comparative Analysis: While the specific crystal structure of the 2-bromo-4-chloro isomer is a catalog item, its packing behavior is inferred from the well-characterized isomer 4-bromo-2-chlorophenyl 4-methoxybenzoate (Ref 2).[1]

- Expected Interaction: C–Br...O=C (Halogen Bond).
- Distance: Typically 2.9 – 3.2 Å (shorter than the sum of van der Waals radii).
- Geometry: Highly directional, approaching the oxygen at ~160-180°.

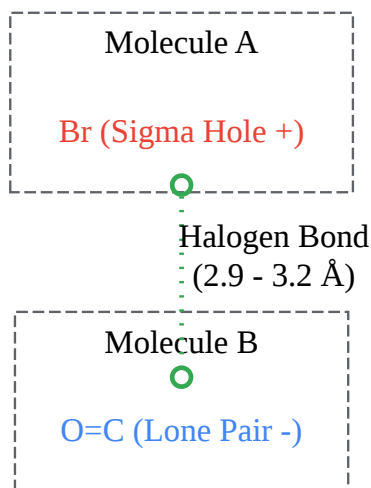


Figure 2: Theoretical supramolecular assembly driven by Br...O interactions.

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## Part 4: Applications in Drug Discovery[1][6]

### Fragment-Based Screening

This compound serves as a Lipophilic Ester Probe.[1] In drug development assays, it is used to test:

- **Esterase Stability:** The steric bulk of the ortho-bromine atom retards hydrolysis by esterases compared to non-halogenated analogs.[1] This makes it a useful model for designing prodrugs with tunable half-lives.[1]
- **Binding Affinity:** The 2-bromo-4-chlorophenyl moiety mimics various pharmacophores found in agrochemicals and antiseptics.[1]

### Synthetic Intermediate (Cross-Coupling)

The molecule contains two chemically distinct halogen sites, allowing for sequential functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura):

- **Site 1 (Bromine):** More reactive. Under mild conditions ( $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Na}_2\text{CO}_3$ ,  $60^\circ\text{C}$ ), the bromine can be selectively substituted with an aryl boronic acid.

- Site 2 (Chlorine): Less reactive. Requires harsher conditions (Buchwald precatalysts, >100°C), allowing for the construction of non-symmetrical terphenyl scaffolds.

## References

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